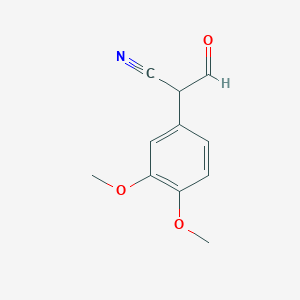

2-(3,4-diméthoxyphényl)-3-oxopropanenitrile

Vue d'ensemble

Description

2-(3,4-Dimethoxyphenyl)-3-oxopropanenitrile is an organic compound characterized by the presence of a dimethoxyphenyl group attached to a nitrile and a ketone functional group

Applications De Recherche Scientifique

2-(3,4-Dimethoxyphenyl)-3-oxopropanenitrile has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research explores its potential as a precursor for pharmaceutical compounds with therapeutic properties.

Industry: It is utilized in the development of new materials and chemical processes.

Mécanisme D'action

Target of Action

The primary target of 2-(3,4-Dimethoxyphenyl)-3-oxopropanenitrile is the beta-1 adrenoceptor . This receptor plays a crucial role in the regulation of heart function. The compound also shows some activity as a monoamine oxidase inhibitor .

Mode of Action

The compound interacts with its targets through antagonist activity at beta-1 receptors . This means it binds to these receptors and blocks their normal function. In the case of beta-1 adrenoceptors, this results in a decrease in heart rate and blood pressure .

Biochemical Pathways

Its activity as a monoamine oxidase inhibitor suggests it may influence the metabolism of monoamine neurotransmitters, such as dopamine and serotonin .

Pharmacokinetics

Similar compounds are known to be absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine .

Result of Action

The molecular and cellular effects of 2-(3,4-Dimethoxyphenyl)-3-oxopropanenitrile’s action are likely to include a reduction in heart rate and blood pressure due to its antagonist activity at beta-1 adrenoceptors . Its activity as a monoamine oxidase inhibitor may also result in increased levels of monoamine neurotransmitters in the brain .

Analyse Biochimique

Biochemical Properties

It is known that the compound is an analogue of the major human neurotransmitter dopamine, where the 3- and 4-position hydroxy groups have been replaced with methoxy groups .

Cellular Effects

A derivative of this compound has shown antioxidant and cytotoxic effects in Hep-G2 cells, a human liver cancer cell line .

Molecular Mechanism

It is known that the compound is an analogue of lignin peroxidase, an enzyme that catalyzes the chemical reaction .

Temporal Effects in Laboratory Settings

It is known that the compound is an alkaloid isolated from the Cactaceae family .

Dosage Effects in Animal Models

It is known that the compound is an analogue of the major human neurotransmitter dopamine .

Metabolic Pathways

It is known that the compound is an analogue of the major human neurotransmitter dopamine .

Transport and Distribution

It is known that the compound is an analogue of the major human neurotransmitter dopamine .

Subcellular Localization

It is known that the compound is an analogue of the major human neurotransmitter dopamine .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenyl)-3-oxopropanenitrile can be achieved through several methods. One common approach involves the reaction of 3,4-dimethoxybenzaldehyde with malononitrile in the presence of a base, followed by cyclization and oxidation steps . The reaction conditions typically include the use of solvents such as ethanol or methanol and catalysts like piperidine or ammonium acetate.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

2-(3,4-Dimethoxyphenyl)-3-oxopropanenitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.

Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Comparaison Avec Des Composés Similaires

Similar Compounds

3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different functional groups.

3,4-Dimethoxyphenylacetonitrile: Another related compound used in organic synthesis.

Uniqueness

2-(3,4-Dimethoxyphenyl)-3-oxopropanenitrile is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.

Activité Biologique

2-(3,4-Dimethoxyphenyl)-3-oxopropanenitrile, also known as a derivative of oxopropanenitrile, has garnered interest in various fields of biological and medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of the compound's biological activities, including its mechanisms of action, efficacy in various models, and potential applications in drug development.

Chemical Structure and Properties

- Chemical Formula : C11H11NO3

- Molecular Weight : 205.21 g/mol

- CAS Number : 96729-80-5

The compound features a dimethoxyphenyl moiety attached to a propanenitrile functional group, which contributes to its unique biological properties.

Biological Activity Overview

Research indicates that 2-(3,4-Dimethoxyphenyl)-3-oxopropanenitrile exhibits several biological activities, including:

- Antiproliferative Effects : Studies have demonstrated that the compound can inhibit cell proliferation in various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

- Antimicrobial Properties : Preliminary investigations suggest that this compound may possess antimicrobial activity against certain bacterial strains, making it a candidate for further exploration in infectious disease treatment.

- Cytotoxicity : The compound has shown varying degrees of cytotoxicity in human cell lines, indicating potential for use in targeted cancer therapies.

The biological activity of 2-(3,4-Dimethoxyphenyl)-3-oxopropanenitrile is primarily attributed to its interaction with specific molecular targets within cells:

- Inhibition of Kinases : Similar compounds have been shown to inhibit cyclin-dependent kinases (CDKs), which are critical for cell cycle progression. The inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells .

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress within cells, resulting in increased ROS levels that contribute to apoptosis.

Study 1: Anticancer Activity

A recent study investigated the effects of 2-(3,4-Dimethoxyphenyl)-3-oxopropanenitrile on human breast cancer cell lines (MCF-7). The results indicated that treatment with this compound resulted in:

- IC50 Value : 25 µM after 48 hours of exposure.

- Mechanism : Induction of apoptosis confirmed by flow cytometry and caspase activation assays.

Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The findings showed:

- Minimum Inhibitory Concentration (MIC) : 50 µg/mL for S. aureus.

- Zone of Inhibition : Measured at 15 mm against E. coli.

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

2-(3,4-dimethoxyphenyl)-3-oxopropanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-14-10-4-3-8(5-11(10)15-2)9(6-12)7-13/h3-5,7,9H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNPUMVINNQFVCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(C=O)C#N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.